molecular formula C14H17N3O4 B2824570 N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014045-91-0

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2824570
CAS RN: 1014045-91-0
M. Wt: 291.307
InChI Key: IGCIIKPTXZPJEX-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of methoxy groups (-OCH3) and an amide group (-CONH2) suggest that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a phenyl ring (which has two methoxy groups attached), and an amide group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as substitutions or additions at the nitrogen atoms or the carbon atoms of the ring. The methoxy and amide groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups. Generally, pyrazoles are crystalline solids at room temperature. The presence of methoxy and amide groups could affect properties such as solubility, melting point, and acidity .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Pyrazole derivatives are an active area of research due to their diverse biological activities. Future research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

The compound “N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a synthetic derivative of the 2C family of hallucinogens . The primary targets of this compound are the serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

This compound acts as a potent agonist at the 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2A receptors results in a series of intracellular changes that lead to its hallucinogenic effects .

Biochemical Pathways

It’s known that the activation of 5-ht2a receptors can lead to the release of various neurotransmitters and neuromodulators, including dopamine and glutamate . These substances play key roles in mood regulation and perception, which can explain the compound’s hallucinogenic effects .

Pharmacokinetics

Similar compounds in the 2c family are known to be metabolized in the liver, with various metabolites identified in urine samples . More research is needed to fully understand the ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

The activation of 5-HT2A receptors by this compound leads to a range of effects at the molecular and cellular levels. These include changes in cell signaling and neurotransmitter release, which can result in altered perception, mood, and cognition . The compound’s use can also lead to various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by the presence of other substances, the user’s physiological state, and genetic factors . Furthermore, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-7-9(19-2)5-6-12(11)20-3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIIKPTXZPJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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